3-[(3-Oxocyclohexyl)methyl]benzonitrile
Overview
Description
3-[(3-Oxocyclohexyl)methyl]benzonitrile, also known as 3-OMB, is a cyclic nitrile compound that has been extensively studied in recent years due to its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. 3-OMB is a highly versatile building block for the synthesis of a variety of organic molecules, and has been used in the synthesis of a number of biologically active compounds. In addition, 3-OMB is of particular interest due to its potential as a drug target, as it has been shown to have a number of biochemical and physiological effects.
Scientific Research Applications
Crystal and Molecular Docking Studies
The crystal structure of a derivative of 3-[(3-Oxocyclohexyl)methyl]benzonitrile has been analyzed using X-ray diffraction. This study also involved molecular docking with focal adhesion kinase (FAK) to explore its potential anticancer properties. The compound showed considerable bacterial inhibition at lower to moderate concentrations, indicating its potential as a pharmaceutical agent with biological activities, particularly in cancer therapy (Kiran et al., 2018).
Catalysis with Montmorillonite Clay
Research on the reaction of methyl benzoate with NH3 over Montmorillonite K10 clay at varying temperatures has been conducted. This study, while not directly involving 3-[(3-Oxocyclohexyl)methyl]benzonitrile, provides insights into the catalytic processes involving benzonitrile derivatives. It contributes to understanding the pathways leading to the formation of benzonitriles and other compounds (Wali et al., 1998).
Electrophilically Activated Benzonitrile N-oxides
A study focused on the reactions of electrophilically activated benzonitrile N-oxides, offering insights into the chemical behavior of such compounds. This research is significant for understanding the reactivity and potential applications of benzonitrile derivatives in various chemical processes (Domingo et al., 2006).
Hammett Equation Validity
The validity of the Hammett equation for isolated molecules, particularly in relation to the basicity of substituted benzonitriles, has been explored. This research contributes to the broader understanding of the electronic properties and reactivity of benzonitrile derivatives (Exner & Böhm, 2004).
Synthesis and Radioligands Evaluation
Investigations into novel radioligands based on 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile for positron emission tomography (PET) imaging have been conducted. These studies have implications for medical imaging and the development of diagnostic tools in neurology (Shimoda et al., 2016).
properties
IUPAC Name |
3-[(3-oxocyclohexyl)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-13-5-1-3-11(8-13)7-12-4-2-6-14(16)9-12/h1,3,5,8,12H,2,4,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZUIYVGEBLUQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CC2=CC(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642359 | |
Record name | 3-[(3-Oxocyclohexyl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Oxocyclohexyl)methyl]benzonitrile | |
CAS RN |
898785-01-8 | |
Record name | 3-[(3-Oxocyclohexyl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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